thermodynamic properties of calcium chloride hexahydrate
thermodynamic properties of calcium chloride hexahydrate
An In-depth Technical Guide to the Thermodynamic Properties of Calcium Chloride Hexahydrate
Executive Summary
Calcium Chloride Hexahydrate (CaCl₂·6H₂O) is an inorganic salt hydrate that stands as a material of significant interest for low-temperature thermal energy storage (TES) applications. Its appeal lies in a high latent heat of fusion, a phase transition temperature suitable for applications such as building climate control and solar energy systems, cost-effectiveness, and non-flammability. However, realizing its full theoretical potential is hampered by inherent thermodynamic challenges, including supercooling and phase segregation (incongruent melting). This guide provides a comprehensive analysis of the core thermodynamic properties of CaCl₂·6H₂O, delves into the causality of its phase change behavior, and presents standardized protocols for its characterization. The objective is to equip researchers, scientists, and drug development professionals with the expert-level insights required to effectively evaluate and utilize this compelling phase change material (PCM).
Introduction
Phase change materials represent a cornerstone technology in the advancement of thermal energy storage systems, which are critical for bridging the temporal gap between energy availability and demand. Among the various classes of PCMs, inorganic salt hydrates are particularly noteworthy for their high volumetric energy storage densities and thermal conductivity.[1][2] Calcium Chloride Hexahydrate (CaCl₂·6H₂O) is a prominent member of this class, prized for its phase change temperature which lies conveniently in the range of 25-30°C.[3]
This guide offers a detailed exploration of the thermodynamic landscape of CaCl₂·6H₂O. We will move from its fundamental state properties to the complex dynamics of its solid-liquid phase transition and thermal dehydration. A core focus will be placed on understanding the physicochemical origins of its performance limitations and the scientific principles behind strategies to overcome them. Furthermore, we will provide detailed experimental workflows, grounding the discussion in practical, verifiable methodologies.
Fundamental Thermodynamic Properties
The thermodynamic state functions of a material provide the foundational data for any energy-based analysis. For CaCl₂·6H₂O, these properties are well-documented, though it is crucial to consider the various hydration states, as they influence the material's behavior during thermal cycling.
The Standard Enthalpy of Formation (ΔfH⦵₂₉₈) quantifies the energy change upon forming one mole of the compound from its constituent elements in their standard states. The highly negative value for the hexahydrate indicates significant stability and a large energy release upon its formation from anhydrous CaCl₂ and water. The Standard Molar Entropy (S⦵₂₉₈) reflects the degree of molecular disorder. As expected, entropy increases with the number of water molecules in the crystal lattice due to increased vibrational modes. The Heat Capacity (C) measures the amount of heat required to raise the temperature of the substance; this is a critical parameter for sensible heat storage calculations.
| Property | CaCl₂·6H₂O | CaCl₂·4H₂O | CaCl₂·2H₂O | CaCl₂·H₂O | Anhydrous CaCl₂ |
| Formula Weight ( g/mol ) | 219.08 | 183.05 | 147.02 | 129.00 | 110.98 |
| ΔfH⦵₂₉₈ (kJ/mol) | -2608.01[4][5] | -2009.99[4][5] | -1403.98[4][5] | -1110.98[4][5] | -795.42[4][5] |
| S⦵₂₉₈ (J/mol·K) | 300.7[4] | 251.17[4] | 172.92[4] | 106.23[4] | 108.4[4] |
| Heat Capacity, C (J/mol·K) | 300.7[4] | 251.17[4] | 172.92[4] | 106.23[4] | 72.89[4] |
| Specific Heat (J/g·K) | 1.42[6] | 1.34[6] | - | - | 0.66 |
The Standard Gibbs Free Energy of Formation (ΔGf°) is the ultimate indicator of thermodynamic stability under constant pressure and temperature. For anhydrous calcium chloride, the value is approximately -748.8 kJ/mol.[7] The dissolution of CaCl₂ in water is a thermodynamically favorable process, driven by a negative Gibbs energy change, which explains its high solubility.[8]
Phase Change Behavior for Thermal Energy Storage
The utility of CaCl₂·6H₂O as a PCM is centered on the thermodynamics of its solid-liquid phase transition. This process allows for the absorption or release of a large amount of energy—the latent heat—at a nearly constant temperature.
Melting Point and Latent Heat of Fusion
The melting point of CaCl₂·6H₂O is consistently reported in a narrow range, making it highly suitable for low-temperature applications. The latent heat of fusion is commendably high, although reported values exhibit significant variability. This variance is not arbitrary; it is a direct consequence of sample purity, water content, and the experimental method employed.[9][10] For instance, Differential Scanning Calorimetry (DSC) uses milligram-scale samples where diffusion effects can mask issues like phase segregation, whereas T-History methods on larger samples may provide more application-relevant data.[2]
| Property | Reported Value | Source |
| Melting Point | 29.3 °C | [2] |
| 29.8 °C | [2] | |
| 28.7 °C | ||
| 30.6 ± 0.2 °C | [1][11] | |
| 25 - 28 °C | [3] | |
| Latent Heat of Fusion | 193.4 J/g (kJ/kg) | |
| 191 J/g (kJ/kg) | ||
| 185 ± 19 J/g (kJ/kg) | [10] | |
| 182 J/g (kJ/kg) | [2] | |
| 177 ± 2 J/g (kJ/kg) | [1][11] | |
| 170 - 192 J/g (kJ/kg) | [6] |
Core Challenge 1: Incongruent Melting and Phase Segregation
Causality: The primary issue plaguing CaCl₂·6H₂O is its semi-congruent or incongruent melting behavior.[12] Upon melting, the homogenous solid hexahydrate can form a saturated solution that is not of the same stoichiometric composition. During cooling and recrystallization, this can lead to the precipitation of lower hydrates, primarily calcium chloride tetrahydrate (CaCl₂·4H₂O), which is denser and settles out of the solution.[1][3][12] This process, known as phase segregation, is irreversible under normal conditions. With each thermal cycle, the accumulation of solid CaCl₂·4H₂O at the bottom of the container reduces the amount of active hexahydrate, leading to a significant and progressive loss of energy storage capacity.[3][10]
Core Challenge 2: Supercooling
Causality: Supercooling is a phenomenon where the material remains in its liquid state below its thermodynamic freezing point. This occurs due to slow nucleation kinetics; the liquid lacks sufficient nucleation sites to initiate crystal growth. For CaCl₂·6H₂O, the degree of supercooling can be substantial, sometimes exceeding 17°C.[2] This is a critical failure point for practical applications, as the stored latent heat cannot be reliably released at the desired phase change temperature, rendering the system ineffective.
Scientific Mitigation Strategies
To ensure the trustworthiness and long-term stability of a CaCl₂·6H₂O-based TES system, the challenges of incongruent melting and supercooling must be addressed.
-
Nucleating Agents: To combat supercooling, heterogeneous nucleating agents are introduced. These are materials with a crystal structure similar to that of CaCl₂·6H₂O, providing a template for crystallization. Strontium chloride (SrCl₂) and Barium Hydroxide (Ba(OH)₂) have proven effective in reducing the degree of supercooling to a manageable level.[2][3][12]
-
Thickeners & Stabilizers: To prevent the gravitational settling of lower hydrates (phase segregation), thickening agents such as Sodium Carboxymethyl Cellulose (CMC-Na) can be added to increase the viscosity of the melt, holding the different phases in a suspension.[13] Additionally, adding salts like KCl can form stable eutectics that inhibit the formation of the undesirable tetrahydrate phase.[3][10]
Thermal Stability and Dehydration Pathway
Understanding the material's response to higher temperatures is crucial for defining its operational limits. Thermogravimetric Analysis (TGA) is the primary technique used to study this behavior. CaCl₂·6H₂O undergoes a stepwise dehydration process, losing its water of crystallization in distinct stages corresponding to the formation of lower hydrates.[14] The complete dehydration to anhydrous CaCl₂ typically occurs at temperatures around 200°C.[1][15] Each step in this pathway represents a phase transition with an associated enthalpy change.
Caption: General experimental workflow for characterizing CaCl₂·6H₂O.
Conclusion
Calcium Chloride Hexahydrate presents a compelling profile as a phase change material for low-temperature thermal energy storage. Its favorable melting point, high latent heat of fusion, and low cost are significant advantages. However, its thermodynamic Achilles' heels—incongruent melting and severe supercooling—have historically limited its widespread adoption. Through a deep understanding of the causality behind these challenges, researchers can implement scientifically-grounded mitigation strategies, such as the inclusion of appropriate nucleating agents and stabilizers. The standardized characterization protocols detailed herein provide a robust framework for evaluating the performance and stability of modified CaCl₂·6H₂O composites, paving the way for the development of reliable and efficient thermal energy storage systems.
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